4-Hydroxybutyl methanesulfonate
CAS No.: 42729-95-3
Cat. No.: VC21344439
Molecular Formula: C5H12O4S
Molecular Weight: 168.21 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 42729-95-3 |
---|---|
Molecular Formula | C5H12O4S |
Molecular Weight | 168.21 g/mol |
IUPAC Name | 4-hydroxybutyl methanesulfonate |
Standard InChI | InChI=1S/C5H12O4S/c1-10(7,8)9-5-3-2-4-6/h6H,2-5H2,1H3 |
Standard InChI Key | GGASLDTWAZHIGF-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OCCCCO |
Canonical SMILES | CS(=O)(=O)OCCCCO |
Chemical Identity and Properties
4-Hydroxybutyl methanesulfonate is characterized by a specific chemical structure that includes a methanesulfonate group connected to a 4-hydroxybutyl chain. Its molecular formula is C5H12O4S with a molecular weight of 168.21 g/mol . The compound is primarily known as a hydrolysis product of busulfan, which is an alkylating agent with established antileukemic activity. As an organosulfur compound, it belongs to both the sulfur and selenium compounds category as well as the aliphatics category .
Structural Identifiers
The structural characteristics of 4-hydroxybutyl methanesulfonate are well-defined through various chemical identifiers, providing precise information about its molecular arrangement and properties:
Identifier | Value |
---|---|
CAS Number | 42729-95-3 |
Molecular Formula | C5H12O4S |
Molecular Weight | 168.21 g/mol |
IUPAC Name | 4-hydroxybutyl methanesulfonate |
Standard InChI | InChI=1S/C5H12O4S/c1-10(7,8)9-5-3-2-4-6/h6H,2-5H2,1H3 |
Standard InChIKey | GGASLDTWAZHIGF-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)OCCCCO |
PubChem Compound ID | 39244 |
This compound contains a methanesulfonate (mesylate) group attached to one end of a four-carbon chain with a hydroxyl group at the opposite end. This structure gives the molecule distinctive chemical properties that make it relevant for various research applications.
Alternative Nomenclature
4-Hydroxybutyl methanesulfonate is known by several alternative names in scientific and commercial contexts:
-
4-Methanesulfonyloxybutanol
-
1,4-Butanediol Monomethanesulfonate
-
NSC 67176
-
Busulfan Impurity 4
Relationship to Busulfan
The most significant aspect of 4-hydroxybutyl methanesulfonate is its relationship to busulfan. It is specifically identified as a hydrolysis product of busulfan, which is an important alkylating agent with established antileukemic activity. Understanding this relationship provides context for the compound's significance in pharmaceutical research.
Formation Mechanism
As a hydrolysis product, 4-hydroxybutyl methanesulfonate forms when one of the methanesulfonate groups in busulfan undergoes hydrolysis. Busulfan (1,4-butanediol dimethanesulfonate) has two methanesulfonate groups attached to a four-carbon chain. When one of these groups hydrolyzes while the other remains intact, 4-hydroxybutyl methanesulfonate is formed.
The chemical reaction can be represented as:
Busulfan + H2O → 4-Hydroxybutyl methanesulfonate + Methanesulfonic acid
This hydrolysis can occur during storage, formulation, or even during metabolic processing of busulfan in biological systems.
Significance in Pharmaceutical Analysis
The presence of 4-hydroxybutyl methanesulfonate in busulfan preparations is specifically monitored as an impurity . Its detection and quantification are important aspects of quality control in the pharmaceutical manufacturing of busulfan. The compound is designated as "Busulfan Impurity 4" in analytical contexts, highlighting its relevance in pharmaceutical quality assessment .
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